molecular formula C9H18N4O3 B13499210 tert-butyl N-(3-azido-2-methoxypropyl)carbamate

tert-butyl N-(3-azido-2-methoxypropyl)carbamate

Cat. No.: B13499210
M. Wt: 230.26 g/mol
InChI Key: DBUNVROETSLFNH-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate is a chemical compound with the molecular formula C9H18N4O3 and a molecular weight of 230.3 g/mol.

Preparation Methods

The synthesis of tert-butyl N-(3-azido-2-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-azido-2-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-azido-2-methoxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry to label and track biomolecules in living systems . The compound’s ability to form stable linkages makes it a valuable tool in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Tert-butyl N-(3-azido-2-methoxypropyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A related compound with hydroxyl groups instead of an azido group, used in different synthetic applications.

    Tert-butyl (3-azidopropyl)carbamate: Another azido-containing carbamate used in the synthesis of various organic molecules.

The uniqueness of this compound lies in its combination of the azido group and the methoxypropyl moiety, which provides distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C9H18N4O3

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-(3-azido-2-methoxypropyl)carbamate

InChI

InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-5-7(15-4)6-12-13-10/h7H,5-6H2,1-4H3,(H,11,14)

InChI Key

DBUNVROETSLFNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])OC

Origin of Product

United States

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